5-氨基羰基吡啶-2-硼酸

描述

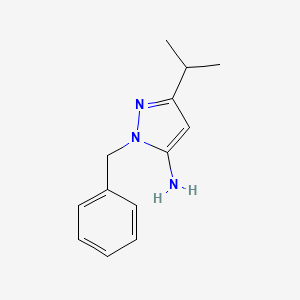

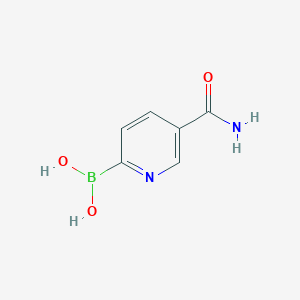

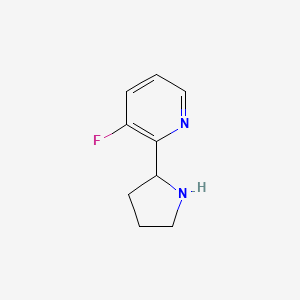

5-Aminocarbonylpyridine-2-boronic acid is a chemical compound with the molecular formula C6H7BN2O3 and a molecular weight of 165.94. It is used for experimental and research purposes .

Synthesis Analysis

The synthesis of borinic acids, which includes 5-Aminocarbonylpyridine-2-boronic acid, relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A new strategy for the synthesis of peptide-boronic acids (PBAs) involves converting 20 Fmoc-protected natural amino acids into their corresponding boron analogues in three simple steps .Molecular Structure Analysis

The molecular structure of 5-Aminocarbonylpyridine-2-boronic acid is determined by its molecular formula, C6H7BN2O3 . Further analysis would require specific techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Borinic acids, including 5-Aminocarbonylpyridine-2-boronic acid, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .Physical And Chemical Properties Analysis

Amines, including 5-Aminocarbonylpyridine-2-boronic acid, can engage in hydrogen bonding with water. Amines of low molar mass are quite soluble in water . More specific physical and chemical properties would require experimental determination.科学研究应用

微波辅助合成

5-氨基羰基吡啶-2-硼酸及其衍生物在各种化合物的快速高效合成中至关重要。例如,迪莫罗和肯尼迪(2007 年)描述了在微波辅助一步环化/铃木偶联方法中使用 2-氨基吡啶-5-硼酸吡喃醇酯。该方法强调了硼酸衍生物在创建多样化化合物库中的多功能性,并突出了它们对路易斯酸催化的环化和随后 Pd(0)-催化的铃木偶联反应的耐受性 (迪莫罗和肯尼迪,2007 年).

分析挑战和解决方案

硼酸衍生物,例如 2-氨基嘧啶-5-吡喃醇硼酸酯,由于其快速水解和溶解性问题,提出了独特的分析挑战。钟等人(2012 年)开发了一种方法来稳定这些化合物并在分析中实现可接受的分离和保留。他们利用非水性和非质子性稀释剂以及高度碱性的流动相,展示了硼酸衍生物在分析化学中的效用 (钟等人,2012 年).

基于硼的树状纳米结构

克里斯蒂娜特、斯科佩利蒂和塞弗林(2007 年)描述了一种利用硼酸构建基于硼的巨环和树状聚合物的合成策略。这种方法产生了具有五聚巨环核的五聚巨环和树状纳米结构,展示了硼酸在纳米技术领域的潜力 (克里斯蒂娜特、斯科佩利蒂和塞弗林,2007 年).

硼酸附加的联吡啶盐

阿克塞尔姆、戈尔斯、舒伯特和席勒(2015 年)合成了氟化硼酸附加的苄基联吡啶盐,用于使用 (19)F NMR 光谱识别和区分二醇。这种方法突出了硼酸衍生物在生理条件下创建生物分析物传感器的作用 (阿克塞尔姆等人,2015 年).

硼酸传感器

黄、贾、谢、王、徐和方(2012 年)讨论了硼酸传感器在探测碳水化合物和生物活性物质中的应用。他们的工作回顾了硼酸传感器的最新进展,强调了它们在疾病预防、诊断和治疗中的应用 (黄等人,2012 年).

未来方向

Recent advances in the synthesis of borinic acids, including 5-Aminocarbonylpyridine-2-boronic acid, have opened up new possibilities for their use in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The development of new synthesis strategies, such as the one involving the conversion of Fmoc-protected natural amino acids into their corresponding boron analogues, also presents exciting future directions .

属性

IUPAC Name |

(5-carbamoylpyridin-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BN2O3/c8-6(10)4-1-2-5(7(11)12)9-3-4/h1-3,11-12H,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBSBEROHUIBPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)C(=O)N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001254090 | |

| Record name | B-[5-(Aminocarbonyl)-2-pyridinyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminocarbonylpyridine-2-boronic acid | |

CAS RN |

1164100-83-7 | |

| Record name | B-[5-(Aminocarbonyl)-2-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1164100-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[5-(Aminocarbonyl)-2-pyridinyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3045853.png)

![Ethanone, 1-(5-amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-](/img/structure/B3045856.png)

![Oxirane, 2,2'-[[1-[4-[1-methyl-1-[4-(2-oxiranylmethoxy)phenyl]ethyl]phenyl]ethylidene]bis(4,1-phenyleneoxymethylene)]bis-](/img/structure/B3045861.png)

![4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic acid](/img/structure/B3045862.png)

![N-Methyl-2-[(4-methylphenyl)thio]ethanamine](/img/structure/B3045866.png)

![1-Propanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B3045870.png)